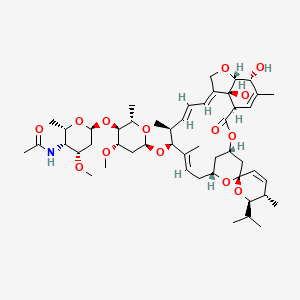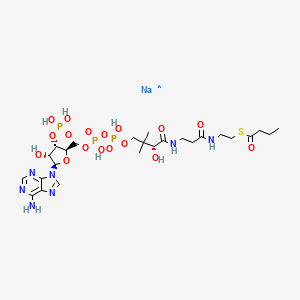
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Overview
Description
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid with a phosphoethanolamine head and a myristoyl tail. It is known for its role in cellular signaling and membrane dynamics. This compound is naturally occurring and has been studied for its involvement in various biological processes, including its ability to induce transient increases in intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of myristic acid with 2-hydroxy-sn-glycero-3-phosphoethanolamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing automated reactors to ensure consistent quality and yield. The process is optimized for high purity and involves rigorous quality control measures to meet research and industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol forms.
Substitution: The free amine group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Coupling agents like DCC and NHS are employed for amide formation.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.
Biology: Investigated for its role in cellular signaling and membrane structure.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine involves its interaction with cellular membranes and signaling pathways. It induces transient increases in intracellular calcium levels by interacting with specific receptors such as lysophosphatidic acid receptor 1 (LPA1). This interaction triggers a cascade of intracellular events, leading to various cellular responses .
Comparison with Similar Compounds
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol: Similar structure but with a phosphoglycerol head group.
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a phosphocholine head group instead of phosphoethanolamine.
Uniqueness: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is unique due to its specific head group, which imparts distinct biochemical properties and interactions. Its ability to induce calcium signaling and its elevated levels in certain cancer types make it a compound of significant interest in both research and clinical contexts .
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHXZNGZBHSMJ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335903 | |
| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(14:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123060-40-2 | |
| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

![2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B3026185.png)

